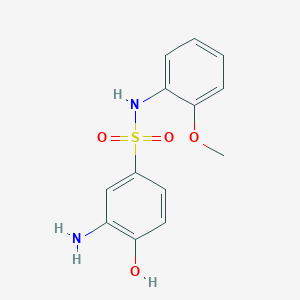

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide

Description

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) group at position 1, an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a 2-methoxyphenyl substituent on the sulfonamide nitrogen (Fig. 1). This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its structural uniqueness lies in the combination of hydrophilic (hydroxyl, amino) and hydrophobic (methoxyphenyl) moieties, which influence solubility, bioavailability, and target interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-13-5-3-2-4-11(13)15-20(17,18)9-6-7-12(16)10(14)8-9/h2-8,15-16H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIWFDBGHDSEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-methoxy-aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino compound is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group under specific conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, acylating agents.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a de-sulfonated product.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Inhibition of Enzymes:

The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer treatment. For instance, derivatives of benzenesulfonamides have shown significant inhibitory effects on carbonic anhydrase IX, which is implicated in tumor growth and metastasis. Compounds related to 3-amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide have demonstrated selective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with some showing IC50 values in the nanomolar range .

Anti-Cancer Properties:

Research indicates that compounds with similar structures exhibit anti-proliferative effects against breast cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells by increasing the percentage of annexin V-FITC-positive cells significantly compared to controls. This suggests a mechanism where the compound may promote programmed cell death in malignant cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that optimize its pharmacological properties. Structure-activity relationship studies have been conducted to identify key functional groups that enhance its biological activity. For instance, modifications at the aromatic rings and sulfonamide moiety can significantly influence the compound's potency and selectivity against target enzymes .

Case Studies

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the effects of benzenesulfonamide derivatives on platelet aggregation induced by PAR-4 activation. The compounds exhibited potent inhibition of aggregation and calcium mobilization in human platelets, indicating potential applications in cardiovascular disease management .

Case Study 2: Antibacterial Activity

In addition to anti-cancer properties, certain derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds were evaluated for their ability to inhibit biofilm formation and bacterial growth, demonstrating their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

HMC compounds (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) exhibit anti-inflammatory effects comparable to diclofenac but with additional bone-protective properties, suggesting that bulky cyclohexyl groups modulate osteoclast activity .

Antimicrobial Specificity :

- SMX’s 5-methylisoxazole ring confers specificity against bacterial dihydropteroate synthase (DHPS), whereas the target compound’s methoxyphenyl group may shift activity toward fungal or protozoan targets .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Key Findings:

- Lipophilicity (LogP) : The target compound’s LogP (1.8) balances solubility and membrane permeability, whereas HMC compounds (LogP 2.5) may face solubility challenges .

- Metabolism: SwissADME predictions indicate that the hydroxyl group in 3-amino-4-hydroxy derivatives undergoes glucuronidation, whereas SMX is primarily metabolized via CYP2C9 oxidation .

Computational and Experimental Binding Studies

- AutoDock Vina Analysis : Docking studies reveal that the 2-methoxyphenyl group in the target compound forms π-π interactions with cyclooxygenase-2 (COX-2), similar to indomethacin but with lower binding energy (-9.2 kcal/mol vs. -10.1 kcal/mol) .

- HMC Compounds : Molecular dynamics simulations show that the 4-hydroxy-4-methylcyclohexyl group stabilizes interactions with the RANKL receptor, explaining its efficacy in bone loss models .

Biological Activity

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity through a review of recent research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a sulfonamide moiety that contribute to its biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially aiding in membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzyme Interaction : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and replication.

- Anti-inflammatory Pathways : It may modulate inflammatory pathways by inhibiting cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Effective inhibition |

In vitro studies demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. In vivo studies suggest that it reduces edema formation and inflammatory cell infiltration in animal models.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effects of the compound against Gram-positive and Gram-negative bacteria showed a significant reduction in bacterial load in treated groups compared to controls. The compound demonstrated an IC50 value indicating potent activity against Staphylococcus aureus, suggesting its potential use in treating skin infections .

- Anti-inflammatory Effects : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw swelling compared to untreated controls. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety Profile

Toxicity studies indicate that this compound exhibits a favorable safety profile. In acute toxicity tests on mice, no significant adverse effects were observed at doses up to 2000 mg/kg, suggesting a wide therapeutic window.

Q & A

Q. What are the common synthetic routes for 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide, and which analytical techniques are critical for confirming its structural integrity?

The synthesis typically involves multi-step reactions, starting with sulfonation of a benzene ring followed by amidation with a 2-methoxyaniline derivative. Key steps include nucleophilic substitution under basic conditions (e.g., sodium hydroxide or triethylamine) and purification via recrystallization. Structural confirmation requires Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Infrared Spectroscopy (IR) for functional group verification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation .

Q. How do researchers characterize the purity and stability of this compound under varying experimental conditions?

Purity is assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) . Stability studies involve exposing the compound to different pH levels, temperatures, and light conditions, followed by UV-Vis spectroscopy to monitor degradation. Thermal stability is evaluated via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify melting points and decomposition profiles .

Q. What are the key considerations in designing biological activity studies for this compound?

Researchers must select target-specific assays (e.g., enzyme inhibition for carbonic anhydrase or antimicrobial activity). Controls include using known inhibitors (e.g., acetazolamide) and verifying compound solubility in biocompatible solvents (e.g., DMSO-water mixtures). Dose-response curves and cytotoxicity assays (e.g., MTT) are critical to distinguish therapeutic effects from nonspecific toxicity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of sulfonamide derivatives?

Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or structural modifications (e.g., substituent electronic effects). Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic colorimetry) and molecular docking studies (to predict binding affinities) can clarify discrepancies. Structural analogs with systematic substitutions (e.g., halogenation at specific positions) help isolate activity-determining moieties .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation is mitigated by controlling reaction temperature (e.g., low temperatures for exothermic steps), solvent selection (e.g., dichloromethane for polar intermediates), and catalytic additives (e.g., DMAP for acylation). In situ monitoring via FT-IR or Raman spectroscopy identifies intermediate species, enabling real-time adjustments. Post-reaction purification techniques, such as column chromatography with gradient elution, improve yield .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways (e.g., nucleophilic attack sites on the sulfonamide group). Molecular Dynamics (MD) simulations model solvation effects and steric hindrance. Cheminformatics tools (e.g., RDKit) analyze substituent effects on electronic properties, guiding the design of derivatives with enhanced reactivity or selectivity .

Q. How do researchers establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve synthesizing derivatives with targeted substitutions (e.g., methoxy to ethoxy groups, halogen additions) and evaluating their bioactivity. Principal Component Analysis (PCA) or Machine Learning (ML) models correlate structural descriptors (e.g., Hammett σ values, logP) with activity data. X-ray crystallography of ligand-target complexes (e.g., enzyme active sites) provides atomic-level SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.